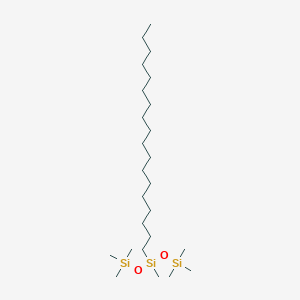
Stearyl trisiloxane
説明
Stearyl trisiloxane belongs to the class of siloxane compounds, which are organosilicon compounds consisting of silicon-oxygen-silicon (Si-O-Si) linkages. These compounds are known for their unique properties, including thermal stability, hydrophobicity, and flexibility, making them valuable in various industrial applications. While specific studies on stearyl trisiloxane are limited, insights can be drawn from research on similar polysiloxane compounds.
Synthesis Analysis
Polysiloxanes, including those modified with stearyl groups, are typically synthesized via hydrosilylation reactions. This process involves the addition of Si-H bonds across unsaturated organic compounds, such as stearyl acrylate, under the catalysis of transition metal complexes (Xu, An, & Xu, 2011). Another approach is the graft copolymerization of stearyl methacrylate modified polysiloxane with nano silica, which enhances hydrophobic properties (Hao, An, & Xu, 2012).
Molecular Structure Analysis
The molecular structure of polysiloxanes modified with stearyl groups can be characterized using techniques like Fourier Transform Infrared Spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR). These methods confirm the presence of Si-O-Si linkages, stearyl groups, and other functional groups that confer specific properties to the compound (Xu, An, & Xu, 2011).
Chemical Reactions and Properties
The chemical reactions involving polysiloxanes are predominantly centered around the Si-O-Si backbone and the reactivity of pendant groups. These compounds can undergo further functionalization, crosslinking, and hydrophobic modifications to tailor their surface properties for specific applications. For example, the incorporation of stearyl and other hydrophobic groups leads to the fabrication of superhydrophobic surfaces (Hao, An, & Xu, 2012).
Physical Properties Analysis
The physical properties of stearyl trisiloxane derivatives, such as thermal stability and surface morphology, can be significantly influenced by the stearyl groups and the degree of polymerization. These compounds exhibit elevated thermal stability and unique surface morphologies, contributing to their hydrophobic characteristics and potential for creating superhydrophobic materials (Hao, An, & Xu, 2012).
Chemical Properties Analysis
The chemical properties of stearyl trisiloxane and its derivatives are defined by their reactivity, hydrophobicity, and potential for interaction with other substances. The hydrophobic nature of these compounds is a key feature, leading to applications in water-repellent coatings and modifications of surface energy to achieve superhydrophobic effects (Hao, An, & Xu, 2012).
科学的研究の応用
Fabric Finishing and Hydrophobic Coatings
Stearyl trisiloxane and its derivatives have been applied in fabric finishing to enhance the hydrophobic properties of cotton fabrics. The synthesis of novel polysiloxanes incorporating stearyl groups has led to the development of finishes that form smooth and hydrophobic films on fiber surfaces, significantly improving soil release grades and static water contact angles without compromising fabric whiteness and softness (Wang Qian-jin, 2011). Similarly, superhydrophobic cotton fabrics have been fabricated using stearyl methacrylate modified polysiloxanes, achieving high water contact angles and enhanced washing durability, indicating potential applications in protective clothing and textile products (Lifen Hao, Qiu-feng An, W. Xu, 2012).
Surface Modification and Spreading Behavior
Research has explored the use of trisiloxane surfactants, including derivatives of stearyl trisiloxane, in promoting the spreading of spray droplets on plant leaves, a key factor in enhancing the efficacy of pesticide applications. These studies shed light on the mechanisms through which trisiloxane surfactants facilitate the spreading of aqueous solutions on hydrophobic surfaces, thereby improving the delivery and effectiveness of agricultural treatments (Xiaolan Tang, Jinfeng Dong, Xuefeng Li, 2008).
Environmental Stability and Degradation
The environmental stability and potential degradation pathways of trisiloxane surfactants, including those related to stearyl trisiloxane, have been investigated to assess their longevity and behavior in aquatic environments. These studies are crucial for understanding the environmental impact of these compounds, particularly in relation to their use in agricultural applications and potential accumulation in surface waters (Amandine Michel, H. Brauch, E. Worch, F. Lange, 2014).
Polymer and Nanocomposite Materials
Stearyl trisiloxane derivatives have been utilized in the synthesis of novel polymer and nanocomposite materials, demonstrating the potential to modify the physical properties of these materials for specific applications. For instance, stearyl groups have been incorporated into pressure-sensitive adhesives and elastomers derived from vegetable oils, highlighting the versatility of stearyl trisiloxane derivatives in materials science and engineering (Shu H. Wang, S. V. Kesava, E. Gomez, Megan L. Robertson, 2013).
特性
IUPAC Name |
trimethyl-(methyl-octadecyl-trimethylsilyloxysilyl)oxysilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H58O2Si3/c1-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-30(8,26-28(2,3)4)27-29(5,6)7/h9-25H2,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAIHETNVSHUZMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC[Si](C)(O[Si](C)(C)C)O[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H58O2Si3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80168238 | |
| Record name | Stearyl trisiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80168238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
475.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Stearyl trisiloxane | |
CAS RN |
167160-55-6 | |
| Record name | Stearyl trisiloxane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0167160556 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Stearyl trisiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80168238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | STEARYL TRISILOXANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/796MG354ZZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



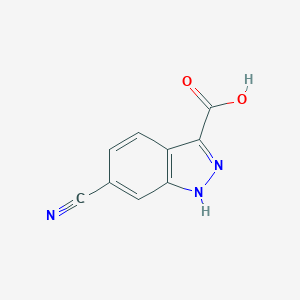
![1-[3-(2,4-Dichlorophenyl)Isoxazol-5-Yl]Ethan-1-One](/img/structure/B71670.png)
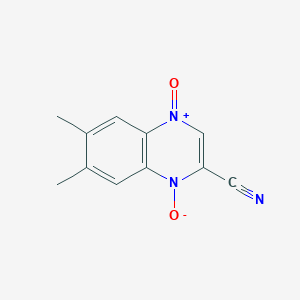
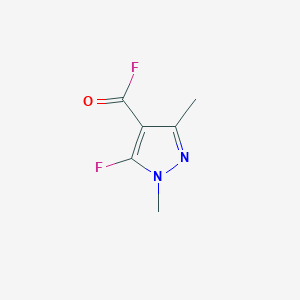
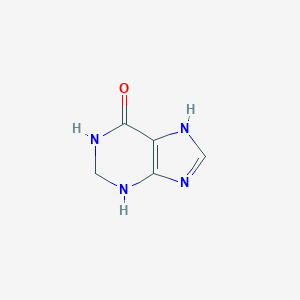
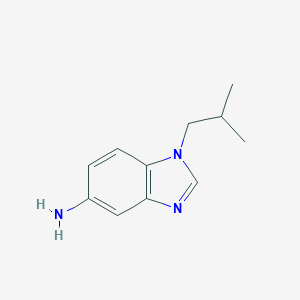

![Ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B71689.png)
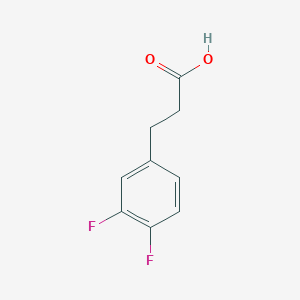
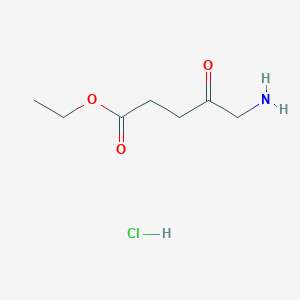
![(2S)-N-[(2S)-1-[[(2S)-1-Amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanamide](/img/structure/B71700.png)
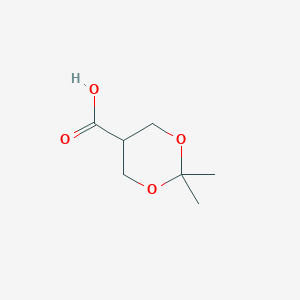
![1-[3-(Trifluoromethyl)benzoyl]piperazine](/img/structure/B71702.png)
![Ethyl isoxazolo[5,4-c]isoxazole-3-carboxylate](/img/structure/B71703.png)